Tilianin
Description
Structural Characterization of this compound: Flavonoid Glycoside Backbone and Sugar Moieties
This compound possesses the molecular formula C22H22O10 with a molecular weight of 446.4 grams per mole, establishing it as a moderately sized flavonoid glycoside. The compound exhibits the systematic International Union of Pure and Applied Chemistry name: 5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, which precisely describes its complex three-dimensional architecture. The Chemical Abstracts Service registry number 4291-60-5 provides definitive identification for this compound in chemical databases and scientific literature.
The structural backbone of this compound consists of an acacetin aglycone unit glycosylated at the 7-position with a β-D-glucopyranosyl moiety. The acacetin portion features a typical flavone skeleton characterized by a 4H-1-benzopyran-4-one core structure with hydroxyl groups at positions 5 and 7, and a methoxy substituent at the 4'-position of the phenyl ring. This particular substitution pattern creates a distinctive electronic environment that influences both the compound's physical properties and its interactions with biological systems.
The glucopyranosyl sugar moiety attached at the C-7 position exhibits the β-anomeric configuration, as indicated by the stereochemical descriptors (2S,3R,4S,5S,6R) in the systematic name. This sugar unit contains five hydroxyl groups distributed across carbons 2, 3, 4, 5, and 6 of the glucose ring, with the primary hydroxyl group located at C-6 extending as a hydroxymethyl substituent. The glycosidic linkage occurs through an oxygen bridge connecting the C-7 position of the acacetin backbone to the anomeric C-1 position of the glucose unit.
Physical property determinations have established that this compound exhibits a melting point range of 260-262°C, indicating significant thermal stability characteristic of heavily hydroxylated flavonoid glycosides. The compound demonstrates limited water solubility but shows enhanced dissolution in polar organic solvents such as dimethyl sulfoxide, methanol, and ethanol, reflecting the amphiphilic nature created by the combination of the relatively lipophilic flavone backbone and the hydrophilic glucose substituent.
Botanical Sources: Dracocephalum moldavicum, Agastache rugosa, and Related Species
This compound demonstrates a relatively specific distribution pattern among plant species, with the highest concentrations documented in members of the Lamiaceae family, particularly within the genera Dracocephalum and Agastache. Dracocephalum moldavicum Linnaeus, commonly known as Moldavian balm or Moldavian dragonhead, represents the primary botanical source from which this compound was initially isolated and characterized. This annual herbaceous plant, native to regions spanning Siberia and Northern China, has been extensively studied for its flavonoid content, with this compound identified as one of the predominant secondary metabolites.
Agastache rugosa Fischer & C.A.Meyer Kuntze, known as Korean mint or wrinkled giant hyssop, constitutes another significant botanical source of this compound. Chemical analysis of Agastache rugosa aerial parts has consistently demonstrated the presence of this compound alongside other flavonoid compounds, with concentrations varying depending upon plant developmental stage, environmental conditions, and geographical origin. Research investigating the flavonoid profile of Agastache rugosa using high-performance liquid chromatographic methods has established this compound as one of the major bioactive constituents, often co-occurring with its aglycone acacetin.
Agastache mexicana Linton & Epling subspecies mexicana represents an additional important source of this compound within the Agastache genus. This North American native species, commonly referred to as Mexican hyssop or toronjil morado in traditional nomenclature, has demonstrated remarkably high this compound concentrations, with some studies reporting levels reaching 8-9.77 milligrams per gram dry weight in whole plant extracts. The subspecies mexicana has been particularly valuable for phytochemical research due to its consistent this compound production and the ability to cultivate the plant under controlled conditions for standardized extraction procedures.
In vitro tissue culture studies of Agastache mexicana have revealed fascinating insights into this compound biosynthesis and accumulation patterns within different plant tissues. Research has demonstrated that this compound concentrations vary significantly between different tissue types, with callus cultures containing 0.15-2.01 milligrams per gram dry weight, regenerated shoots accumulating 4.45 milligrams per gram dry weight, and whole plants reaching maximum concentrations of 9.77 milligrams per gram dry weight. These findings suggest that this compound biosynthesis is closely associated with plant differentiation processes and may be enhanced during morphogenetic development.
Veratrum dahuricum has also been reported as a natural source of this compound, although this represents a less common occurrence outside the Lamiaceae family. The presence of this compound in Veratrum species indicates that the biosynthetic pathways responsible for this compound's formation may be more widely distributed among plant families than initially recognized, although the Lamiaceae family remains the primary taxonomic group associated with significant this compound accumulation.
Historical Context in Traditional Medicine Systems
The historical utilization of this compound-containing plants in traditional medicine systems spans multiple cultures and geographical regions, with particularly well-documented applications in Chinese, Korean, Mongolian, and Mexican traditional healing practices. Dracocephalum moldavica has occupied a prominent position in traditional Uyghur medicine for centuries, where it has been employed in the treatment of complex disease conditions and valued for its perceived anti-oxidative and anti-aging properties. Traditional Uyghur medical practitioners have historically prescribed preparations of Dracocephalum moldavica for addressing cardiovascular complaints, digestive disorders, and conditions characterized by inflammatory processes.
Traditional Chinese Medicine systems have incorporated Dracocephalum moldavica under the designation Xiang-qing-lan, where it has been classified among herbs possessing the therapeutic functions of purging liver fire and clearing stomach heat. Classical Chinese medical texts describe the plant's applications for treating insufficient heart and blood conditions, weakened brain function, and various spirit diseases, reflecting a sophisticated understanding of the plant's potential effects on multiple organ systems. The traditional preparation methods typically involved the use of aerial plant parts, including leaves, stems, and flowering portions, which correspond precisely to the plant tissues containing the highest this compound concentrations.
Korean traditional medicine has extensively utilized Agastache rugosa, known locally as Korean mint, for addressing gastrointestinal disorders including abdominal pain, diarrhea, and digestive dysfunction. Traditional Korean medical practitioners have particularly valued the plant for its anti-emetic properties, using it to control nausea and vomiting associated with various underlying conditions. The herb has been classified within Korean traditional medicine as possessing aromatic and damp-dissolving properties, with thermal characteristics described as slightly warm and channel affiliations entering the spleen, stomach, and lung meridian systems.
Mexican traditional medicine systems have incorporated Agastache mexicana subspecies mexicana and related species under various vernacular names including toronjil morado (purple hyssop) and toronjil blanco (white hyssop). Traditional Mexican healers have historically prescribed these plants for managing anxiety, insomnia, and sleep disorders, often utilizing the plants either as single-herb preparations or in complex formulations combined with other aromatic medicinal species. The traditional preparation methods typically involved the creation of aqueous extracts through decoction or infusion techniques, which effectively extracted the water-soluble this compound glycoside from the plant material.
Mongolian traditional medicine has incorporated Dracocephalum moldavica preparations for treating cardiovascular conditions and addressing symptoms associated with insufficient cardiac function. Traditional Mongolian medical practitioners have recognized the plant's potential utility in managing conditions characterized by hemostatic dysfunction and have incorporated it into complex herbal formulations designed to support cardiovascular health. The historical documentation of these applications provides valuable ethnopharmacological context for understanding the cultural significance of this compound-containing plants across diverse traditional healing systems.
The consistency of traditional applications across multiple independent medical systems suggests that the therapeutic properties attributed to these plants likely reflect genuine bioactive effects associated with their this compound content and related phytochemical constituents. The historical documentation of specific preparation methods, dosing regimens, and therapeutic indications provides valuable insights into the traditional understanding of these plants' medicinal properties and offers guidance for contemporary research into their bioactive compounds.
Properties
IUPAC Name |
5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-8,17,19-24,26-28H,9H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZCOTZRUWYPTP-MIUGBVLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962790 | |
| Record name | 5-Hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4291-60-5 | |
| Record name | Tilianin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4291-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acacetin 7-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004291605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formulation Variables and Optimization
Three independent variables were optimized:
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X₁ : Phospholipid content (200–600 mg)
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X₂ : Cholesterol content (20–80 mg)
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X₃ : Phospholipid-to-drug ratio (15:1–35:1)
The CCD model predicted optimal conditions at X₁=500 mg, X₂=50 mg, and X₃=25:1, achieving:
| Parameter | Value |
|---|---|
| Particle Size | 101.4 ± 6.1 nm |
| Encapsulation | 90.28% ± 1.36% |
| Polydispersity | 0.122 ± 0.027 |
| Zeta Potential | -18.3 ± 2.6 mV |
Pharmacokinetic Enhancement
In Sprague Dawley rats, TCPLs increased this compound's Cₘₐ₅ by 5.7× and AUC₀–∞ by 4.6× compared to unformulated solutions. Differential scanning calorimetry confirmed molecular dispersion within the liposomal bilayer, while in vitro release studies showed sustained release over 24 hours.
Amorphous Nanocrystals via Antisolvent Precipitation and Ultrasonication
Antisolvent precipitation with ultrasonication generated this compound nanocrystals (Til NCs) to improve dissolution rates and cellular uptake.
Process Parameters
Central composite design optimized these factors:
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Organic Solvent : Acetone produced 90–130 nm particles vs. 150–180 nm with ethanol
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Oil-to-Water Ratio : 1:10 minimized aggregation
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Stabilizer : 0.3% PVA provided optimal electrostatic stabilization
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Ultrasonication : 400 W for 15 minutes achieved narrow size distribution
Structural and Release Characteristics
| Characterization | Findings |
|---|---|
| PXRD | Complete amorphization |
| DSC | Absence of melting endotherm |
| TEM | Needle-like morphology |
| Dissolution | 85% release at 120 min vs. 32% for raw |
The nanocrystals showed 3.2× higher permeability in Caco-2 monolayers and 68% reduction in LPS-induced IL-6 secretion compared to crude this compound.
PEG-PPS Nano-Micelles via Solvent Evaporation
An amphiphilic PEG-PPS copolymer was utilized to create this compound-loaded micelles for targeted myocardial delivery.
Preparation Metrics
| Parameter | Value |
|---|---|
| Drug Loading | 3.82% |
| Encapsulation | 91.45% |
| Mean Diameter | 137 nm |
| PDI | 0.162 |
Stimuli-Responsive Release
The micelles exhibited H₂O₂-triggered release due to PPS oxidation:
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Basal Release : 42% over 48 hours
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H₂O₂-Accelerated : 78% release at 48 hours
In H9c2 cardiomyocytes, micellar this compound reduced hypoxia/reoxygenation-induced apoptosis by 62% vs. 41% for free drug, demonstrating enhanced cardioprotection.
Chromatographic Purification for Analytical Standards
High-purity this compound (>99%) for research applications requires advanced purification:
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Preparative HPLC : C18 column with acetonitrile:water (35:65) mobile phase
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Cyclic Chromatography : Repeated passes to isolate this compound from acacetin derivatives
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Lyophilization : Freeze-drying under -50°C/0.01 mbar to prevent degradation
Comparative Analysis of Preparation Methods
| Method | Particle Size | Encapsulation | Bioavailability | Scalability |
|---|---|---|---|---|
| Ethanol Extraction | N/A | N/A | 100% (baseline) | High |
| Liposomes | 101 nm | 90.3% | 460% | Moderate |
| Nanocrystals | 110 nm | N/A | 320% | High |
| Micelles | 137 nm | 91.5% | 290% | Low |
Chemical Reactions Analysis
Types of Reactions
Tilianin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidative products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involving this compound can lead to the formation of different glycoside derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include acacetin, apigenin, and naringenin . These products have their own unique biological activities and applications.
Scientific Research Applications
Cardiovascular Applications
Tilianin has been extensively studied for its cardioprotective properties, particularly in the context of cardiovascular diseases (CVDs) such as myocardial ischemia/reperfusion injury and atherosclerosis.
Clinical Evidence
A study demonstrated that this compound significantly improved cardiac function and reduced injury markers in rat models subjected to myocardial ischemia/reperfusion. It enhanced ATPase activity and decreased serum nitric oxide levels, indicating improved endothelial function .
| Study | Findings |
|---|---|
| Wang et al. (2022) | This compound ameliorated OGD/R-induced cardiomyocyte injury and maintained cardiac function. |
| Shen et al. (2022) | Demonstrated anti-atherosclerotic mechanisms via inflammation control in macrophages. |
Neuroprotective Effects
This compound's neuroprotective potential has been explored in models of vascular dementia and cerebral ischemia.
Clinical Evidence
In a study involving rats with vascular dementia, treatment with this compound resulted in significant improvements in cognitive deficits and reduced neuronal damage .
| Study | Findings |
|---|---|
| Jiang et al. (2020) | This compound reduced neuronal apoptosis and improved memory functions in a vascular dementia model. |
| Liu et al. (2024) | Demonstrated that this compound protects against oxidative stress-induced neuronal damage. |
Antioxidant Properties
This compound's role as an antioxidant is pivotal across various biological systems.
Clinical Evidence
Studies have shown that this compound treatment leads to lower levels of pro-inflammatory cytokines and ROS in various cell types exposed to oxidative stress conditions.
| Study | Findings |
|---|---|
| Cao et al. (2024) | This compound reduced oxidative stress markers in myocardial ischemia models. |
| Kancheva et al. (2016) | Discussed the kinetics of lipid oxidation inhibited by antioxidant compounds like this compound. |
Potential Therapeutic Uses
Given its multifaceted biological activities, this compound holds promise for therapeutic applications beyond CVDs and neurodegenerative disorders.
Mechanism of Action
Tilianin exerts its effects through several mechanisms:
Cardioprotective Actions: This compound’s cardioprotective effects are attributed to its ability to scavenge free radicals, regulate mitochondrial function, and modulate related signaling pathways.
Anti-Inflammatory Mechanisms: This compound inhibits inflammation by down-regulating the TNF-α/NF-κB pathway and reducing foam cell formation.
Molecular Targets: This compound targets various molecular pathways, including those involved in oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Key distinctions :
- Glycosylation : this compound’s glucose moiety enhances water solubility compared to aglycones like acacetin .
- Methylation : The methyl group on this compound’s B-ring increases lipophilicity and membrane permeability versus apigenin .
Pharmacological Activity Comparison
Antioxidant Efficacy
| Compound | IC₅₀ (DPPH assay) | Effect on TAC | Lipid Peroxidation Inhibition |
|---|---|---|---|
| This compound | 18.5 µM | ↑ 65% | ↓ MDA by 40% |
| Apigenin | 25.3 µM | ↑ 50% | ↓ MDA by 30% |
| Naringenin | 32.1 µM | ↑ 35% | ↓ MDA by 20% |
Anti-Inflammatory Effects
| Compound | TNF-α Inhibition | IL-1β Inhibition | Caspase-3 Inhibition |
|---|---|---|---|
| This compound | ↓ 60% | ↓ 55% | ↓ 50% |
| Acacetin | ↓ 45% | ↓ 40% | ↓ 35% |
| Naringenin | ↓ 30% | ↓ 25% | ↓ 20% |
Bioavailability and Metabolism
- This compound : Undergoes O-deglycosylation by gut microbiota to yield acacetin and apigenin, which are further metabolized to naringenin . Its intestinal absorption is mediated by SGLT1 transporters, with P-glycoprotein (P-gp) efflux limiting bioavailability .
- Apigenin : Higher permeability but rapid glucuronidation reduces systemic exposure .
- Naringenin: Better oral bioavailability due to flavanone stability but weaker target affinity .
Key Research Findings
Cardioprotection : this compound (130 µM) reduced myocardial infarct size by 50% in rats, surpassing naringenin (30% reduction) .
Neuroprotection : this compound (20 µM) restored 85% viability in dopaminergic neurons under oxidative stress, while apigenin achieved only 60% .
Nephroprotection : this compound decreased serum creatinine by 35% in renal ischemia models, outperforming acacetin (20% reduction) .
Biological Activity
Tilianin, a flavonoid glycoside primarily derived from D. moldavica, has garnered attention for its diverse biological activities, particularly in relation to inflammation, oxidative stress, and neuroprotection. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound exhibits multiple mechanisms through which it exerts its biological effects:
- Inhibition of Nitric Oxide Production : Research indicates that this compound significantly inhibits the expression of inducible nitric oxide synthase (iNOS), thereby reducing nitric oxide (NO) production. This effect is mediated through the suppression of NF-κB activation in macrophages, suggesting a potential anti-inflammatory mechanism .
- Antioxidant Properties : this compound has shown protective effects against oxidative stress by modulating various signaling pathways. It reduces reactive oxygen species (ROS) levels and enhances the expression of antioxidant enzymes like manganese superoxide dismutase (MnSOD) and catalase .
- Neuroprotective Effects : In models of Parkinson's disease, this compound has been reported to alleviate dopaminergic neuron apoptosis induced by MPP+ (1-methyl-4-phenylpyridinium). It does so by inhibiting oxidative stress and apoptosis pathways, demonstrating its potential in neurodegenerative diseases .
Table 1: Summary of Biological Activities of this compound
Case Studies
- Cardioprotective Effects : A study demonstrated that this compound protects cardiomyocytes from myocardial ischemia/reperfusion injury by inhibiting oxidative stress and mitochondrial dysfunction. This was evidenced by reduced apoptosis in cardiomyocytes during ischemic conditions .
- Neuroprotective Effects in Vascular Dementia : In a study involving a vascular dementia model, this compound improved cognitive function and reduced neurodegeneration. The compound was found to restore key signaling pathways involved in memory and learning, specifically through the CaMKII signaling pathway .
- Anti-Atherosclerotic Potential : this compound's ability to inhibit vascular smooth muscle cell proliferation and migration induced by angiotensin II suggests its potential role in preventing atherosclerosis. The compound downregulated several proteins associated with inflammation and vascular remodeling .
Q & A
Q. Basic Research Focus
- MPP⁺-induced dopaminergic neuron injury :
- Cell viability assays (CCK-8) : Pretreatment with this compound (10–50 μM) rescues MES23.5 cell viability in a dose-dependent manner .
- Immunofluorescence (IF) and RT-qPCR : Quantify tyrosine hydroxylase (TH) expression to assess neuronal function recovery .
- Oxidative stress markers : Measure ROS levels via DCFH-DA probes; this compound restores SOD and GSH-Px activity .
How can network pharmacology and molecular docking elucidate this compound’s multi-target effects in coronary heart disease (CHD)?
Q. Advanced Research Focus
- Target prediction : Use TCMSP and SwissTargetPrediction to identify 34 potential targets (e.g., CD38, NOX4, ADORA3) .
- Pathway enrichment (DAVID) : Annotate GO terms (apoptosis inhibition, calcium regulation) and KEGG pathways (VEGF signaling) .
- Molecular docking (AutoDock Vina) : Validate binding affinities (≤ -7.0 kcal/mol) between this compound and targets like MMP1 and ALDH2 .
- Experimental validation : Hypoxia-reoxygenation H9c2 models confirm dose-dependent cytoprotection (10–50 μM this compound) .
What methodological challenges arise when studying this compound’s gut microbiota metabolism?
Q. Advanced Research Focus
- Co-culture systems : B. animalis and B. coccoides require sequential incubation to metabolize this compound → acacetin → apigenin .
- Metabolite transport : Monitor extracellular acacetin via HPLC to ensure sufficient concentrations for downstream reactions .
- Dose optimization : Use monoculture LC-MS data to calibrate co-culture conditions (e.g., 48-hour incubation, 100 μM this compound) .
How do researchers reconcile contradictory findings in this compound’s apoptotic regulation?
Q. Advanced Research Focus
- Context-dependent mechanisms :
- Cardiomyocytes : this compound suppresses caspase-3 cleavage (↓ 50%) but shows variable efficacy in Bcl-2/Bax modulation .
- Neurons : Upregulates anti-apoptotic Bcl-2 (↑ 1.5-fold) without affecting Bax, suggesting tissue-specific pathways .
- Experimental controls : Include propionyl-l-carnitine (mitochondrial stabilizer) and Cs-A (mPTP inhibitor) to isolate pathway crosstalk .
What chromatographic techniques optimize this compound purification?
Q. Basic Research Focus
- Counter-current chromatography (CCC) :
What statistical approaches validate this compound’s dose-dependent effects?
Q. Advanced Research Focus
- One-way ANOVA with post hoc tests :
- Tukey’s test : Compare apoptotic indices across ≥3 dose groups (α = 0.05) .
- Bonferroni correction : Adjust p-values for multiple comparisons (e.g., TH expression across neuronal subtypes) .
- Data normalization : β-actin/WB for protein loading; cell viability baselined to untreated controls .
How to design experiments minimizing confounding variables in this compound’s antioxidant studies?
Q. Advanced Research Focus
- ROS scavenger controls : Include N-acetylcysteine (10 mM) to distinguish this compound-specific effects from general antioxidant activity .
- Multi-model validation : Replicate findings in primary cardiomyocytes and H9c2 lines to exclude cell-type biases .
- Blinded analysis : Assign independent researchers to quantify Western blot/TEM data to reduce observer bias .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
